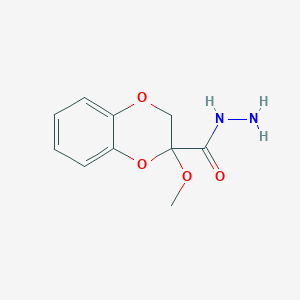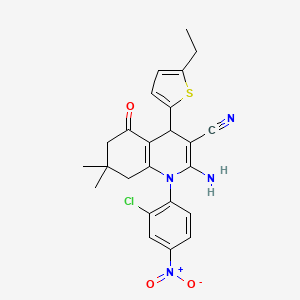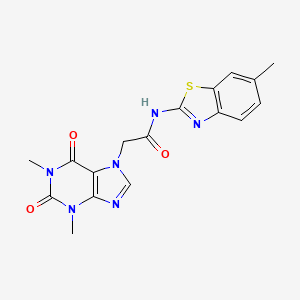![molecular formula C20H18BrN3O2S B11639571 N-{(E)-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide](/img/structure/B11639571.png)
N-{(E)-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{(E)-[3-(4-bromofenil)-1-fenil-1H-pirazol-4-il]metilideno}tetrahidrotio-3-amina 1,1-dióxido es un complejo compuesto orgánico que ha despertado interés en varios campos de la investigación científica. Este compuesto se caracteriza por su estructura única, que incluye un grupo bromofenilo, un grupo fenilo y un anillo de pirazol, todos conectados a una unidad de tetrahidrotio-3-amina 1,1-dióxido.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-{(E)-[3-(4-bromofenil)-1-fenil-1H-pirazol-4-il]metilideno}tetrahidrotio-3-amina 1,1-dióxido típicamente involucra reacciones orgánicas de varios pasos. El proceso comienza con la preparación del anillo de pirazol, seguida de la introducción de los grupos bromofenilo y fenilo. El paso final involucra la formación de la unidad de tetrahidrotio-3-amina 1,1-dióxido a través de una serie de reacciones de condensación y oxidación. Los reactivos comunes utilizados en estas reacciones incluyen bromo, fenilhidrazina y derivados del tiofeno. Las condiciones de reacción a menudo requieren temperaturas controladas y el uso de catalizadores para garantizar altos rendimientos y pureza.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción. Además, se emplean técnicas de purificación como recristalización y cromatografía para obtener el compuesto en su forma pura.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-{(E)-[3-(4-bromofenil)-1-fenil-1H-pirazol-4-il]metilideno}tetrahidrotio-3-amina 1,1-dióxido experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar sulfóxidos y sulfonas.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados de amina correspondientes.
Sustitución: El grupo bromofenilo puede sufrir reacciones de sustitución nucleofílica, lo que lleva a la formación de nuevos derivados.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las reacciones se llevan a cabo típicamente a temperaturas controladas y en presencia de solventes como el etanol o el diclorometano.
Principales Productos Formados
Aplicaciones Científicas De Investigación
N-{(E)-[3-(4-bromofenil)-1-fenil-1H-pirazol-4-il]metilideno}tetrahidrotio-3-amina 1,1-dióxido tiene una amplia gama de aplicaciones de investigación científica:
Química: El compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: Se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: El compuesto se investiga por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos medicamentos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de N-{(E)-[3-(4-bromofenil)-1-fenil-1H-pirazol-4-il]metilideno}tetrahidrotio-3-amina 1,1-dióxido involucra su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas y receptores, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la proliferación celular, ejerciendo así efectos anticancerígenos. Las dianas y vías moleculares exactas involucradas son objeto de investigación en curso.
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares incluyen otros derivados del pirazol y moléculas que contienen bromofenilo. Algunos ejemplos incluyen:
- 3-(4-bromofenil)-1-fenil-1H-pirazol
- Derivados de tetrahidrotio-3-amina
Singularidad
N-{(E)-[3-(4-bromofenil)-1-fenil-1H-pirazol-4-il]metilideno}tetrahidrotio-3-amina 1,1-dióxido es único debido a su combinación específica de grupos funcionales, lo que le confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C20H18BrN3O2S |
|---|---|
Peso molecular |
444.3 g/mol |
Nombre IUPAC |
1-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-N-(1,1-dioxothiolan-3-yl)methanimine |
InChI |
InChI=1S/C20H18BrN3O2S/c21-17-8-6-15(7-9-17)20-16(12-22-18-10-11-27(25,26)14-18)13-24(23-20)19-4-2-1-3-5-19/h1-9,12-13,18H,10-11,14H2 |
Clave InChI |
MVLMCFKBIXHUTR-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CC1N=CC2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[(9-oxo-9H-fluorene-2,7-diyl)disulfonyl]dipiperazine-1-carbaldehyde](/img/structure/B11639488.png)
![4-({2-(4-fluorophenyl)-4-hydroxy-5-oxo-1-[2-(piperidin-1-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11639490.png)
![2-Methoxy-5-({4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzamide](/img/structure/B11639497.png)
![(5Z)-5-[(3-bromo-4,5-diethoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11639503.png)

![ethyl (5Z)-5-[4-(2-amino-2-oxoethoxy)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11639515.png)
![6-Amino-3-(4-methylphenyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11639517.png)
![(5Z)-2-(4-bromophenyl)-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11639542.png)
![N,N-diethyl-2-{3-[(E)-(1-ethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B11639550.png)
![2-Phenyl-4-(pyridin-2-ylsulfanyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B11639552.png)

![3-amino-N-(3-chloro-4-methylphenyl)-4-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11639574.png)
![1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-fluorophenyl)methyl]piperazine](/img/structure/B11639587.png)

